Indoleamine 2,3-Dioxygenase (IDO) Inhibitor Scaffold: Patent-Specified 2-Bromo Regioisomer vs. 2-Chloro Analogue
The compound is explicitly claimed in a patent as an IDO inhibitor, alongside its 2-chloro analog, for the treatment of cancer, Alzheimer's disease, and other IDO-mediated pathologies [1]. While the patent does not disclose specific IC50 values for the 2-bromo compound, its inclusion as a preferred embodiment establishes a clear structural requirement for ortho-halogen substitution (Br or Cl) for IDO inhibitory activity. This distinguishes it from the para-bromo isomer, which is not claimed in this context, and highlights the 2-bromo variant as a critical scaffold for developing immunomodulatory agents.
| Evidence Dimension | Indoleamine 2,3-dioxygenase (IDO) Inhibitory Activity |
|---|---|
| Target Compound Data | Explicitly claimed as an active IDO inhibitor (CN101786993A). No quantitative IC50 provided. |
| Comparator Or Baseline | 4-(2-chlorophenyl)-1H-1,2,3-triazole is co-claimed. Para-bromo and meta-bromo regioisomers are not claimed. |
| Quantified Difference | Not quantifiable from patent; qualitative differentiation based on patent inclusion. |
| Conditions | In vitro enzyme inhibition assay (IDO); patent disclosure. |
Why This Matters
For researchers developing IDO-targeted immunotherapies, procurement of the patent-specified ortho-bromo regioisomer is essential for synthesizing and evaluating the claimed inhibitor series; substitution with a meta- or para-bromo analog may fail to reproduce the claimed inhibitory profile.
- [1] CN101786993A. (2010). 1,2,3-triazole compound and application thereof in preparing indoleamine 2,3-dioxygenase inhibitor. View Source
